2-(1-Methoxycyclopropyl)acetonitrile

Description

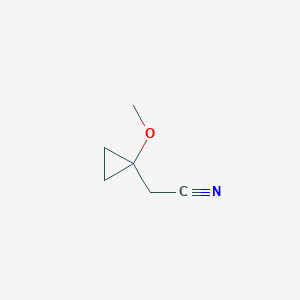

2-(1-Methoxycyclopropyl)acetonitrile (CAS: 2003610-01-1) is a nitrile-containing compound with the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol . Its structure features a cyclopropane ring substituted with a methoxy group (-OCH₃) at the 1-position and an acetonitrile (-CH₂CN) moiety. The cyclopropane ring introduces significant steric strain and electronic effects, influencing its reactivity and physicochemical properties. This compound is primarily used as a building block in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to the versatility of the nitrile group and the cyclopropane scaffold.

Properties

IUPAC Name |

2-(1-methoxycyclopropyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-8-6(2-3-6)4-5-7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSMTFJZCYPNBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclopropyl)acetonitrile typically involves the reaction of 1-bromomethyl cyclopropyl methanol with cyanide under alkaline conditions . The process begins with the addition of 3-bromo-neopentyl alcohol in an organic solvent, followed by a reflux reaction with zinc powder and a basic catalyst. After the reaction, the temperature is reduced, and alkaline air is introduced for post-processing. The resulting compound, 1-bromomethyl cyclopropyl methanol, is then reacted with cyanide to produce this compound .

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The post-processing steps are designed to be environmentally friendly and cost-effective, making the method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclopropyl)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions include primary amines, oxides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Methoxycyclopropyl)acetonitrile has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including its use in drug development.

Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclopropyl)acetonitrile involves its interaction with molecular targets and pathways within biological systems. The nitrile group can undergo nucleophilic attack, leading to the formation of reactive intermediates that interact with specific enzymes and receptors. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural similarities with 2-(1-Methoxycyclopropyl)acetonitrile:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature(s) |

|---|---|---|---|---|

| This compound | 2003610-01-1 | C₆H₉NO | 111.14 | Methoxy group directly attached to cyclopropane |

| 2-(Cyclopropylmethoxy)acetonitrile | 135290-23-2 | C₆H₉NO | 111.14 | Methoxy group linked via methylene bridge to cyclopropane |

| Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile | N/A | C₁₄H₁₁NO₄ | 257.24 | Chromenyloxy substituent and ester group |

Key Observations :

- Substitution Pattern : While both this compound and 2-(Cyclopropylmethoxy)acetonitrile share the same molecular formula, their substitution patterns differ significantly. The former has a methoxy group directly bonded to the cyclopropane ring, whereas the latter features a methylene-bridged methoxy group (OCH₂-cyclopropane). This distinction impacts steric accessibility and electronic interactions .

- Chromenyloxy Derivatives : Methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetonitrile introduces an aromatic chromenyloxy system, which enhances conjugation and alters electronic properties compared to cyclopropane-based analogs .

Electronic and Physicochemical Properties

Quantum Chemical Studies

Density functional theory (DFT) studies on related acetonitrile derivatives (e.g., chromenyloxy analogs) reveal:

- HOMO-LUMO Gaps: The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) energies are influenced by substituents. For example, chromenyloxy derivatives exhibit HOMO-LUMO gaps dominated by π-orbital interactions in the aromatic system, while cyclopropane-based nitriles show localized electron density on the strained ring and nitrile group .

- Charge Distribution : In this compound, the cyclopropane ring’s sp³ hybridized carbons and the electron-withdrawing nitrile group create regions of high charge density (e.g., near the oxygen and nitrile), affecting nucleophilic/electrophilic reactivity .

Physicochemical Parameters

- Solubility : Nitriles generally exhibit moderate polarity. The cyclopropane ring in this compound may reduce solubility in polar solvents compared to chromenyloxy derivatives, which benefit from aromatic ring hydrophobicity.

- Stability : The strained cyclopropane ring may render this compound more reactive under thermal or acidic conditions compared to its methylene-bridged analog .

Biological Activity

2-(1-Methoxycyclopropyl)acetonitrile, also known as Moc-acetonitrile, is a cyclic organic nitrile with the molecular formula C6H9NO. This compound has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including antimicrobial and antitumor properties, mechanisms of action, and relevant case studies.

The synthesis of this compound can be achieved through various methods, including:

- Reaction of 2-Bromocyclopropylamine with methyl cyanide.

- Reaction of cyclopropylamine with formaldehyde and hydrogen cyanide.

- Reaction of dimethyl cyclopropanecarboxylate with diisopropylamine and trifluoroacetic acid.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, including:

- Bacteria : Bacillus subtilis, Escherichia coli.

- Fungi : Candida albicans.

Antitumor Activity

The compound also shows promise as an antitumor agent. Studies indicate that it possesses cytotoxic effects against several cancer cell lines, specifically:

- Breast cancer cells

- Lung cancer cells

- Colon cancer cells

The mechanism of action of this compound involves interactions at the molecular level. The nitrile group can undergo nucleophilic attack, leading to the formation of reactive intermediates that modulate various biochemical pathways. These interactions may affect specific enzymes and receptors within biological systems, resulting in the observed antimicrobial and antitumor effects.

Toxicity and Safety

Studies suggest that this compound is relatively non-toxic when handled properly in a laboratory setting. However, it is essential to adhere to safety protocols to minimize exposure risks.

Applications in Scientific Research

This compound has several applications in scientific research:

- As a precursor for synthesizing various compounds.

- To study its antimicrobial and antitumor properties.

- To investigate its cytotoxic effects on cancer cells.

- As a model compound for exploring new therapeutic agents.

Case Study 1: Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was tested against a panel of bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, particularly against E. coli.

Case Study 2: Cytotoxicity on Cancer Cells

Another study focused on the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating strong potential for further development as an anticancer drug.

Current State of Research

Ongoing research continues to explore the full range of biological activities associated with this compound. Investigations into its antiviral properties and potential applications in agriculture as a natural insecticide are also underway.

Future Directions

Future research may focus on:

- Exploring additional biological activities, such as antiviral effects.

- Developing more efficient synthetic methods for producing this compound.

- Investigating its mechanism of action in greater detail to identify specific molecular targets.

- Evaluating its potential as a therapeutic agent for treating infections and cancers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.